molecular formula C8H8N2O4 B13072123 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13072123
M. Wt: 196.16 g/mol
InChI Key: MYKPNBICICGDGE-UHFFFAOYSA-N
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Description

5-{3-Oxabicyclo[310]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound with the molecular formula C8H8N2O4 This compound features a unique bicyclic structure, which includes an oxadiazole ring and an oxabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of the oxadiazole ring and oxabicyclohexane moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12)

InChI Key

MYKPNBICICGDGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C3=NC(=NO3)C(=O)O)CO1

Origin of Product

United States

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